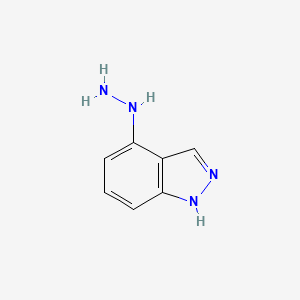

(1H-Indazol-4-yl)-hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indazol-4-ylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-10-6-2-1-3-7-5(6)4-9-11-7/h1-4,10H,8H2,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUAWSSVMGYABJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of Hydrazone Based Ligands:

A primary route to new ligands would involve the condensation of (1H-Indazol-4-yl)-hydrazine with carbonyl-containing compounds that also bear a donor atom (e.g., N, O, P, S). For example, reaction with 2-pyridinecarboxaldehyde (B72084) would yield a tridentate N,N,N-donor ligand. The resulting ligand could chelate a metal center through the pyridyl nitrogen, the imine nitrogen, and one of the indazole nitrogen atoms.

Potential Metal Complexes: Such ligands would be expected to form stable complexes with a range of transition metals, including but not limited to palladium, platinum, rhodium, iridium, copper, and zinc.

Potential Catalytic Applications: Depending on the metal center and the steric and electronic properties of the ligand, these complexes could be investigated for their efficacy in various catalytic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenation, hydrosilylation, and polymerization.

A hypothetical reaction scheme is presented below:

Chemical Reactivity and Transformation Pathways of 1h Indazol 4 Yl Hydrazine Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring

The reactivity of the indazole ring in (1H-Indazol-4-yl)-hydrazine derivatives is dictated by the electron-donating nature of the hydrazine (B178648) group and the inherent electronic properties of the bicyclic system. The amino functionality of the hydrazine moiety acts as a powerful activating group, directing electrophiles primarily to the ortho and para positions of the benzene (B151609) portion of the indazole ring. Consequently, electrophil byjus.comic substitution reactions such as halogenation, nitration, and sulfonation are expected to occur at the C5 and C7 positions. To achieve monosubstitution, protection of the more reactive amino group, for instance through acetylation, is often necessary to moderate its activating effect.

Conversely, nucleophilic byjus.com aromatic substitution (SNAr) on the indazole ring typically requires the presence of strong electron-withdrawing groups to activate the ring system. For instance, in 4,6-dinitro-1H-indazole, the nitro group at the C4 position is readily displaced by various nucleophiles. While (1H-Indazol-4-yl)-h thieme-connect.deydrazine itself is not primed for direct nucleophilic substitution on the carbocyclic ring, its precursor, a 4-halo-indazole, can undergo nucleophilic displacement by hydrazine to form the target compound. The regioselectivity of s nih.govresearchgate.netuch reactions is a critical consideration, as seen in the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline, where nucleophilic attack preferentially occurs at the C4 position.

Transformatiomdpi.comns Involving the Hydrazine Moiety

The hydrazine group at the C4 position is a key locus of reactivity, participating in a wide range of chemical transformations that are fundamental to its application in synthetic chemistry.

Condensation Reactions of the Hydrazine Group

The hydrazine functionality of this compound readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. This reaction is a corner researchgate.netresearchgate.netstone of hydrazine chemistry and is typically carried out under mild, often acidic, conditions to facilitate the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.

These reactions are high researchgate.netuchile.clly efficient and provide a straightforward method for elaborating the structure of the parent molecule. The resulting indazolyl-h researchgate.netydrazones are stable compounds that can serve as intermediates for further synthetic manipulations, including the construction of larger heterocyclic systems.

Table 1: Examples of Condensation Reactions with Hydrazine Derivatives

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| Hydrazine Hydrate (B1144303) | Aromatic Aldehydes/Ketones | Azines | |

| Hydrazine Derivative researchgate.net | Carbonyl Compound | Hydrazone |

Oxidationih.govacs.orgn and Reduction Pathways of the Hydrazine Functionality

The hydrazine moiety can undergo both oxidation and reduction, leading to different functional groups. The oxidation of arylhydrazines is a complex process that can be initiated by various oxidizing agents, including metal cations or air, and may proceed through radical intermediates. The products of such oxid nih.govacs.orgnih.govations can include diazenes, diazonium ions, or, under certain conditions, can lead to the replacement of the hydrazine group with a hydrogen atom. For instance, the oxidati nih.govon of phenylhydrazine (B124118) is known to produce superoxide (B77818) radicals, hydrogen peroxide, and benzenediazonium (B1195382) ions as intermediates.

Conversely, the reductio nih.govn of the hydrazine group is less common but can be achieved under specific conditions. More broadly in organic chemistry, reduction involves increasing the number of bonds to hydrogen or decreasing the number of bonds to heteroatoms like oxygen or nitrogen.

Annulation anlibretexts.orgleah4sci.comd Cyclization Reactions to Form Fused Polycyclic Systems

A significant application of this compound and its derivatives is in the synthesis of fused polycyclic systems. The hydrazine moiety is a key participant in cyclization reactions that lead to the formation of new heterocyclic rings fused to the parent indazole core.

One prominent example is the formation of pyrazole (B372694) rings. By reacting this compound with 1,3-dicarbonyl compounds or their synthetic equivalents, a new pyrazole ring can be annulated onto the indazole scaffold, leading to pyrazolo[4,3-g]indazole systems. This type of reaction, a variation of the Knorr pyrazole synthesis, involves initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

Furthermore, the strateg beilstein-journals.orgic placement of reactive groups on both the indazole ring and a side chain attached to the hydrazine nitrogen can facilitate intramolecular cyclization reactions, leading to diverse and complex fused heterocyclic structures. These reactions are inval nih.govresearchgate.netorganic-chemistry.orguable for building molecular complexity and accessing novel chemical scaffolds. For instance, palladium-c rsc.orgebrary.netnih.govmdpi.comnih.govatalyzed intramolecular C-H amination of aminohydrazones is a known method for synthesizing 1H-indazoles, highlighting the utility of cyclization strategies in this chemical space.

Functionalizanih.govtion of the Indazole Nucleus, with Emphasis on C4-Position Reactivity

Direct functionalization of the indazole nucleus, particularly at positions other than those activated by the hydrazine group, often requires modern cross-coupling methodologies. However, the reactivity a researchgate.netmdpi.comt the C4-position is intrinsically linked to the presence of the hydrazine (or a precursor amino) group.

The 4-amino-1H-indazole, a direct precursor to this compound, is a key intermediate. The amino group can be converted into a diazonium salt, which is a highly versatile functional group. This diazonium intermediate can then undergo a variety of Sandmeyer-type reactions to introduce a wide range of substituents at the C4-position, including halogens, cyano, and hydroxyl groups.

Moreover, the 4-amino group itself can act as a binucleophile. It possesses a nucleophilic nitrogen atom and can activate the C5 position of the indazole ring towards electrophilic attack, enabling the construction of fused ring systems. This dual reactivity is exploited in diversity-oriented synthesis to create tricyclic indole (B1671886) structures bearing fused seven-membered rings. This highlights the strat rsc.orgegic importance of the C4-amino/hydrazine functionality in guiding the regioselective functionalization and elaboration of the indazole core.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4,6-dinitro-1H-indazole |

| 4-halo-indazole |

| 2,4-dichloroquinazoline |

| 4-amino-1H-indazole |

| Phenylhydrazine |

| Benzenediazonium ion |

Mechanistic Elucidation of Reactions Involving the 1h Indazol 4 Yl Hydrazine Moiety

Investigation of Reaction Intermediates and Transition State Analysis

The formation of the indazole ring, a core component of the moiety , often proceeds through complex pathways involving distinct intermediates. The cyclization reaction between substituted benzonitriles and hydrazine (B178648), for example, can occur via two primary mechanistic pathways. The specific pathway taken can be influenced by the substrate and reaction conditions.

One proposed pathway involves an initial Nucleophilic Aromatic Substitution (SNAr) where the hydrazine attacks a carbon atom bearing a leaving group (like a halogen), followed by an intramolecular attack on the cyano group to close the ring. An alternative pathway suggests the initial step is the hydrazine attacking the cyano group, which is then followed by an intramolecular SNAr reaction to complete the cyclization. nih.gov The subtle electronic and steric differences between potential reaction sites on the precursor molecule play a significant role in determining which intermediate is preferentially formed. nih.gov

In the synthesis of indazoles from o-fluorobenzaldehydes and their O-methyloximes with hydrazine, a proposed hydrogen bond-propelled mechanism for the cyclization step has been suggested to be more feasible than previously considered mechanisms. researchgate.net The reaction of Z-isomers of methyloximes with hydrazine has been shown to proceed through a benzonitrile (B105546) intermediate to form 3-aminoindazoles. acs.org

Role of Catalysis in Reaction Mechanism Modulation

Catalysis, particularly by transition metals like copper, plays a pivotal role in modulating the mechanisms of reactions that form indazole structures. Copper catalysts are effective in promoting C-N bond formation, which is a key step in many indazole syntheses. For instance, Cu(I)-catalyzed coupling reactions of N-acyl-N'-substituted hydrazines with 2-bromoarylcarbonylic compounds can yield 1-aryl-1H-indazoles. organic-chemistry.orgorganic-chemistry.org In these reactions, ligands such as 4-hydroxy-L-proline are often employed to facilitate the catalytic cycle. organic-chemistry.orgorganic-chemistry.org

Stereochemical and Regiochemical Considerations in Reaction Pathways

Regiochemistry is a critical consideration in reactions involving the formation of substituted indazoles. The position of substitution on the resulting indazole ring is highly dependent on the starting materials and the reaction conditions. In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 3-bromo-2,6-dichlorobenzonitrile (B3239784) and hydrazine, the regioselectivity of the cyclization is significantly influenced by the solvent. nih.gov

The reaction can theoretically produce two different regioisomers depending on which chlorine atom is displaced by the hydrazine. Experimental results show that aprotic polar solvents like NMP and DMSO lead to a nearly 1:1 ratio of the two isomers. However, switching to protic solvents like isopropanol (B130326) (IPA) or using 2-MeTHF improves the ratio in favor of the desired product. nih.gov This solvent-dependent regioselectivity suggests that the solvent molecules may play a role in stabilizing certain transition states or intermediates over others. nih.gov

The table below summarizes the effect of different solvents on the regiochemical outcome of the reaction between 3-bromo-2,6-dichlorobenzonitrile (8) and hydrazine hydrate (B1144303) to form 7-bromo-4-chloro-1H-indazol-3-amine (6) and its isomer (12). nih.gov

Beyond the initial ring formation, the inherent structure of the indazole ring presents further regiochemical challenges, particularly in N-alkylation reactions. The indazole scaffold has two nitrogen atoms (N-1 and N-2), and alkylation can occur at either position, leading to regioisomers. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. beilstein-journals.org Strategies to achieve regioselective N-alkylation often exploit this thermodynamic difference, sometimes using an equilibration process to favor the more stable N-1 substituted product. beilstein-journals.org

Kinetic Studies and Determination of Rate-Limiting Steps

While detailed kinetic data for reactions of (1H-Indazol-4-yl)-hydrazine are not extensively documented, mechanistic proposals allow for inferences about rate-limiting steps. In the cyclization of substituted benzonitriles with hydrazine, two competing pathways are considered: one where the SNAr reaction is the initial step and another where the initial step is an attack on the cyano group. nih.gov It is believed that the former pathway may be kinetically faster, requiring less hydrazine and lower reaction temperatures, while the latter pathway may have a higher activation energy, necessitating longer reaction times and higher temperatures. nih.gov

The use of O-methyloxime derivatives of o-fluorobenzaldehydes in reactions with hydrazine was found to effectively eliminate a competitive and presumably faster Wolf-Kishner reduction, allowing the desired indazole formation to proceed. acs.org This indicates that controlling the relative rates of competing reactions is essential for achieving high yields of the target indazole.

Computational and Theoretical Investigations of 1h Indazol 4 Yl Hydrazine

Quantum Chemical Calculations on Molecular Geometry and Conformational Isomerism

Quantum chemical calculations, particularly those using density functional theory (DFT) and ab initio methods like Møller–Plesset perturbation theory (MP2), are instrumental in determining the most stable three-dimensional structure of a molecule. For the parent 1H-indazole, computational studies have yielded highly accurate optimized geometries. For instance, calculations at the MP2(fc)/6-311G** level of theory provide a structure presumed to be more accurate than early determinations from microwave measurements. rsc.org

The geometry of the indazole ring is largely planar, a consequence of its aromatic character. The introduction of a hydrazine (B178648) group at the C4 position introduces new degrees of conformational freedom. The key variables are the torsion angles around the C4-N (hydrazine) bond and the N-N bond of the hydrazine moiety itself. Theoretical studies on hydrazine have shown that its equilibrium conformation has a dihedral angle of approximately 95°, with distinct barriers to rotation and pyramidal inversion at the nitrogen atoms. doi.org For (1H-Indazol-4-yl)-hydrazine, a conformational analysis would involve calculating the energy landscape as a function of these dihedral angles to identify the global and local energy minima, representing the most stable conformers. The planarity of the indazole ring and potential intramolecular hydrogen bonding between the hydrazine protons and the N1 or N2 atoms of the pyrazole (B372694) ring would significantly influence the preferred conformation.

Table 1: Calculated Geometrical Parameters for the 1H-Indazole Core This table presents typical bond lengths and angles for the parent 1H-indazole ring, optimized at a high level of theory. These values serve as a baseline for understanding the geometry of its derivatives.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. irjweb.com The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. nih.gov

For the indazole scaffold, the HOMO and LUMO are typically π-orbitals distributed across the bicyclic aromatic system. The introduction of a hydrazine substituent at the C4 position, being an electron-donating group, is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity, particularly towards electrophiles. DFT calculations are routinely used to compute these orbital energies and visualize their distribution. irjweb.comresearchgate.net

Table 2: Representative HOMO-LUMO Energy Gaps for Heterocyclic Compounds This table shows calculated HOMO-LUMO energy gaps for related heterocyclic systems, illustrating the typical range of values obtained from DFT calculations. A lower gap generally correlates with higher chemical reactivity.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on the molecular surface, allowing for the prediction of sites for electrophilic and nucleophilic attack. walisongo.ac.idlibretexts.org MEP maps illustrate regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). avogadro.ccresearchgate.net

In 1H-indazole, the regions around the nitrogen atoms, particularly the sp²-hybridized N2, are expected to be electron-rich and thus represent sites for electrophilic attack or hydrogen bonding. rsc.org The N-H proton, on the other hand, is an electron-poor site. The benzene (B151609) portion of the ring will have its own characteristic charge distribution. The addition of the electron-donating hydrazine group at C4 would increase the electron density on the indazole ring, particularly at the ortho and para positions relative to the substituent. This would be visualized on an MEP map as a more intense region of negative electrostatic potential on the aromatic ring system. Natural Bond Orbital (NBO) analysis can further quantify this by providing partial atomic charges, corroborating the qualitative picture from the MEP map. rsc.orgwalisongo.ac.id

Theoretical Studies on Reaction Mechanisms and Potential Energy Surfaces

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface (PES) of a reaction. This involves locating stationary points, such as reactants, products, intermediates, and transition states, and calculating their relative energies. Such studies provide a detailed, step-by-step understanding of how a chemical transformation occurs.

For indazoles, theoretical studies have explored various reactions. For example, the mechanism of the addition of 1H-indazole to formaldehyde (B43269) has been investigated, detailing the pathways and intermediates involved. nih.gov The synthesis of indazoles is another area of active computational study. Many synthetic routes proceed via a cyclization step, often from a substituted hydrazine or hydrazone precursor. researchgate.netnih.govacs.org Theoretical models of these reactions can help rationalize product formation, explain regioselectivity, and predict activation barriers. For instance, the synthesis of 1H-indazoles from aldehyde phenylhydrazones has been studied using DFT to propose a plausible catalytic cycle involving Rh(III)-catalyzed C-H activation. researchgate.net These computational approaches allow researchers to explore hypothetical intermediates and transition states that are difficult or impossible to observe experimentally, providing a complete picture of the reaction pathway.

Tautomerism Studies and Energetic Preferences of Indazole Forms (e.g., 1H- vs. 2H-indazole)

Annular tautomerism is a fundamental characteristic of the indazole system, which can exist in two primary forms: 1H-indazole and 2H-indazole. The position of the proton on one of the two nitrogen atoms defines the tautomer. Numerous experimental and theoretical studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov

Quantum chemical calculations have been pivotal in quantifying this energy difference. The greater stability of the 1H form is attributed to its benzenoid electronic structure, which confers a higher degree of aromaticity compared to the quinonoid structure of the 2H form. researchgate.net Calculations using various methods, including MP2 and B3LYP, have placed the energy difference in the gas phase at approximately 14-21 kJ·mol⁻¹ in favor of the 1H-tautomer. nih.govresearchgate.net While substituents on the indazole ring can modulate this energy difference, the 1H-tautomer generally remains the more stable form. researchgate.net These theoretical predictions are crucial for understanding the reactivity and spectroscopic properties of N-unsubstituted indazoles, as the observed characteristics will be dominated by the most abundant tautomer.

Table 3: Calculated Relative Stability of 1H- vs. 2H-Indazole Tautomers This table summarizes the energy difference (ΔE) between the two main tautomers of indazole as calculated by different theoretical methods. A positive value indicates that the 1H-tautomer is more stable.

Prediction of Spectroscopic Properties (e.g., NMR) for Structural Elucidation

The prediction of spectroscopic properties, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, is one of the most successful applications of computational chemistry in structural elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, has become a standard tool for calculating NMR shielding tensors, which can be converted into chemical shifts. rsc.orgnih.gov

These calculations provide a powerful means to confirm or assign the structure of newly synthesized molecules. By comparing the calculated NMR spectrum of a proposed structure with the experimental spectrum, chemists can gain high confidence in their structural assignment. researchgate.net This approach is particularly valuable for distinguishing between isomers, such as the N1- and N2-substituted products of an indazole alkylation reaction, where the differences in ¹H and ¹³C chemical shifts can be subtle. nih.gov Theoretical calculations have been shown to reproduce experimental chemical shifts with high accuracy, often with mean absolute errors of less than 0.2 ppm for ¹H and 1.3 ppm for ¹³C NMR. The synergy between experimental NMR and GIAO/DFT calculations is a cornerstone of modern molecular characterization. nih.gov

Table 4: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm) for 1H-Indazole This table demonstrates the accuracy of the GIAO/B3LYP method in predicting NMR chemical shifts for the parent 1H-indazole system.

Advanced Applications of 1h Indazol 4 Yl Hydrazine As a Synthetic Precursor and Chemical Scaffold

Role in the Synthesis of Complex Heterocyclic Systems and Molecular Architectures

The primary utility of (1H-Indazol-4-yl)-hydrazine in synthetic organic chemistry stems from the nucleophilic nature of its hydrazine (B178648) moiety (-NHNH₂). This functional group serves as a versatile handle for constructing new heterocyclic rings through cyclocondensation reactions, thereby incorporating the indazole scaffold into larger, more complex molecular architectures.

The hydrazine group is a potent binucleophile, capable of reacting with various electrophilic partners, most notably 1,3-dicarbonyl compounds. This reaction is a cornerstone for the synthesis of pyrazoles, a class of five-membered nitrogen-containing heterocycles. wikipedia.orgnih.gov In a typical Knorr-type pyrazole (B372694) synthesis, this compound would react with a 1,3-diketone, leading to the formation of a new pyrazole ring attached to the 4-position of the indazole core. wikipedia.orgdergipark.org.tr The reaction proceeds through initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.govmdpi.com This strategy allows for the creation of diverse indazolyl-pyrazole systems by varying the substituents on the diketone starting material.

Similarly, this compound can serve as a precursor for the synthesis of 1,2,4-triazoles. Various synthetic methods for triazoles utilize hydrazine derivatives as a key nitrogen source. organic-chemistry.orgfrontiersin.org For instance, reaction with reagents like formamide (B127407) or amidines under appropriate conditions can lead to the formation of a triazole ring. organic-chemistry.orgorganic-chemistry.org The reaction of a hydrazine with carbon disulfide followed by treatment with a second equivalent of hydrazine can also yield aminotriazolethiol systems, which are themselves versatile synthetic intermediates. nih.gov These synthetic routes effectively fuse or link additional heterocyclic systems to the indazole scaffold, creating elaborate molecular frameworks with potential applications in medicinal chemistry and materials science. nih.govnih.gov

Table 1: Potential Heterocyclic Systems Derived from this compound

| Precursor | Reagent Class | Resulting Heterocycle |

|---|---|---|

| This compound | 1,3-Diketones | 4-(Pyrazol-1-yl)-1H-indazole |

| This compound | Formamide/Amidines | 4-(1,2,4-Triazol-1-yl)-1H-indazole |

Scaffold for Supramolecular Chemistry Research

The rigid, aromatic structure of the indazole ring, combined with the hydrogen-bonding capabilities of both the indazole N-H and the hydrazine group, makes this compound an excellent scaffold for research in supramolecular chemistry. nih.govacs.org Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov

The this compound molecule possesses multiple sites capable of engaging in non-covalent interactions, which are the driving forces for molecular self-assembly.

Hydrogen Bonding : The indazole ring contains a pyrrolic N-H group, which is a strong hydrogen bond donor, and a pyridinic nitrogen atom, which is a hydrogen bond acceptor. nih.govacs.org The appended hydrazine group (-NHNH₂) provides two additional N-H donors and a nitrogen atom with a lone pair, acting as another acceptor site. This rich array of hydrogen bond donors and acceptors allows the molecule to form extensive and robust one-, two-, or three-dimensional networks in the solid state. rsc.org Computational studies on azole-containing systems confirm the significant role of these interactions in determining molecular conformation and crystal packing. nih.gov

π-π Stacking : The aromatic indazole ring can participate in π-π stacking interactions with other aromatic systems. These interactions, while weaker than hydrogen bonds, are crucial for the stabilization of self-assembled architectures and play a significant role in the vertical organization of molecules in crystals and thin films.

These combined interactions enable this compound derivatives to self-assemble into well-defined supramolecular structures. The specific geometry and directionality of these interactions can be tuned by introducing other functional groups, leading to the rational design of complex molecular assemblies.

Table 2: Potential Non-Covalent Interactions of this compound

| Interaction Type | Donor/Site | Acceptor/Site | Role in Self-Assembly |

|---|---|---|---|

| Hydrogen Bond | Indazole N1-H | Pyridinic N2, Hydrazine N, External Acceptors | Formation of chains, sheets, and 3D networks |

| Hydrogen Bond | Hydrazine N-H | Pyridinic N2, Hydrazine N, External Acceptors | Cross-linking of molecular units |

Host-guest chemistry involves the binding of a smaller "guest" molecule within a cavity or binding site of a larger "host" molecule. mdpi.comrsc.org The well-defined structure and multiple hydrogen-bonding sites of the indazole scaffold make it a promising component for the design of molecular hosts.

By incorporating the this compound unit into larger macrocyclic or cage-like structures, specific binding pockets can be created. The hydrazine moiety, with its distinct hydrogen bond donor and acceptor capabilities, can act as a recognition site, allowing the host to selectively bind guest molecules that have complementary functional groups. mdpi.com This recognition is governed by the principle of molecular complementarity in size, shape, and chemical properties between the host's binding site and the guest. The orientation of guest molecules within such a host can have a significant impact on the properties of the resulting supramolecular assembly. nih.gov The reversible nature of these non-covalent interactions is key to applications in areas such as sensing, catalysis, and controlled release systems. nih.gov

Applications in Organic Materials Science

The electronic properties of nitrogen-containing aromatic heterocycles have led to their widespread investigation in organic materials science, particularly for applications in electronics and photovoltaics.

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). mdpi.com The performance of these materials is intrinsically linked to their molecular structure, which dictates their electronic properties (such as HOMO/LUMO energy levels) and their solid-state packing, which influences charge carrier mobility.

Nitrogen-rich heterocycles like carbazoles and imidazoles are common building blocks for organic semiconductors. mdpi.com The indazole ring system, being an electron-rich aromatic heterocycle, represents a promising scaffold for this purpose. Computational methods, such as Density Functional Theory (DFT), are often employed to predict the electronic properties of novel organic molecules. nih.gov Such studies can determine the HOMO-LUMO gap, which is a key indicator of a material's potential as a semiconductor, and map the molecular electrostatic potential to predict intermolecular interactions. nih.govresearchgate.netasianresassoc.org By chemically modifying the this compound core—for example, by converting the hydrazine into other functional groups or using it to link to other conjugated systems—new materials with tailored electronic properties can be designed for p-type or n-type semiconducting behavior. The application of indazole compounds in OLEDs has already been explored, indicating the scaffold's relevance in organic electronics. researchgate.net

Organic photovoltaics (OPVs) utilize organic semiconductors to convert sunlight into electricity. ossila.com The most common device architecture is the bulk heterojunction (BHJ), which consists of a blend of an electron-donating material and an electron-accepting material. nih.gov The efficiency of an OPV device is highly dependent on the relative HOMO and LUMO energy levels of the donor and acceptor materials, which must be precisely aligned to ensure efficient charge separation and transport.

Design and Synthesis of Ligands for Inorganic and Organometallic Catalytic Systems

The strategic design of ligands is a cornerstone of modern catalysis, enabling the fine-tuning of the electronic and steric properties of metal centers to achieve high activity, selectivity, and stability. This compound presents itself as a theoretically promising, yet practically unexplored, building block for the synthesis of novel ligands for inorganic and organometallic catalysis. Its bifunctional nature, featuring both the indazole ring system and a reactive hydrazine group, offers multiple avenues for elaboration into sophisticated ligand architectures.

Hypothetical Ligand Design Strategies

The development of ligands from this compound could proceed through several synthetic pathways, leveraging the reactivity of the hydrazine moiety. The primary amino group of the hydrazine is a potent nucleophile, readily participating in condensation reactions with aldehydes and ketones to form hydrazones. This reaction is a common and efficient method for introducing a wide variety of substituents and additional coordinating atoms.

Future Research Directions and Challenges in 1h Indazol 4 Yl Hydrazine Chemistry

Development of Novel and Highly Efficient Synthetic Pathways for Derivatives

A primary challenge in exploring the chemistry of (1H-Indazol-4-yl)-hydrazine is the lack of established, high-yield synthetic routes. While numerous methods exist for synthesizing the indazole core, accessing the 4-hydrazinyl substituted isomer specifically and efficiently is a significant hurdle. nih.govorganic-chemistry.org Future research must focus on developing robust and scalable synthetic pathways.

Key challenges and research objectives include:

Regioselectivity: Controlling the introduction of a nitrogen-based functional group at the C4-position during the formation of the indazole ring or its subsequent functionalization is non-trivial. Most classical indazole syntheses, such as those starting from substituted anilines or benzonitriles, may yield mixtures of isomers. researchgate.netnih.gov

Precursor Availability: The synthesis would likely rely on precursors such as 4-nitro-1H-indazole or 4-amino-1H-indazole. Developing efficient methods to produce these starting materials is a critical first step. The reduction of a 4-nitroindazole to a 4-aminoindazole, followed by diazotization and subsequent reduction, is a plausible but multi-step pathway that requires optimization.

Direct Hydrazinolysis: A more direct approach involving nucleophilic aromatic substitution of a precursor like 4-fluoro or 4-chloro-1H-indazole with hydrazine (B178648) hydrate (B1144303) could be explored. However, such reactions often require harsh conditions and can be complicated by side reactions involving the N-H of the pyrazole (B372694) ring. nih.gov

Transition-Metal Catalysis: Modern cross-coupling strategies, which have been successfully used to functionalize other positions of the indazole ring, could be adapted. researchgate.net For instance, the copper- or palladium-catalyzed coupling of 4-halo-1H-indazoles with protected hydrazine equivalents presents a promising, albeit challenging, avenue. organic-chemistry.org

Future synthetic development should aim for modularity, allowing for the facile introduction of various substituents on either the indazole core or the hydrazine moiety itself, thereby generating a library of novel derivatives for further investigation.

Table 1: Potential Synthetic Strategies and Precursors for this compound Derivatives

| Precursor Class | Synthetic Strategy | Key Challenges |

| 4-Nitro-1H-indazole | Multi-step reduction and transformation via 4-amino-1H-indazole | Process efficiency, managing sensitive intermediates (e.g., diazonium salts). |

| 4-Halo-1H-indazoles (F, Cl) | Nucleophilic Aromatic Substitution (SNAr) with hydrazine | Regioselectivity (avoiding N1-substitution), harsh reaction conditions. |

| 4-Halo-1H-indazoles (Br, I) | Transition-metal-catalyzed cross-coupling with hydrazine equivalents | Catalyst selection, ligand design, stability of hydrazine coupling partners. |

| Substituted Phenylhydrazines | Cyclization/Annulation Reactions | Availability of appropriately substituted phenylhydrazine (B124118) precursors, control of cyclization regiochemistry. |

Deeper Mechanistic Understanding of Complex Chemical Transformations

The this compound molecule possesses multiple reactive sites: the N1 and N2 atoms of the pyrazole ring, the nucleophilic hydrazine group, and the aromatic benzene (B151609) ring. This complexity means that its reactions can follow multiple pathways, leading to a variety of products. A significant challenge is the lack of mechanistic studies for this specific isomer, necessitating foundational research to understand and predict its reactivity.

Future mechanistic investigations should address:

Tautomerism and Acidity: The position of the proton on the pyrazole ring (1H vs. 2H) significantly influences the electronic properties and reactivity of the entire molecule. Mechanistic studies, aided by spectroscopy and computation, are needed to understand the tautomeric equilibrium and the pKₐ of the various N-H protons, including those on the hydrazine moiety. nih.gov

Reactions of the Hydrazine Moiety: The hydrazine group is a potent nucleophile but can also participate in redox reactions. Its reactions with electrophiles, such as aldehydes and ketones to form hydrazones, are expected. beilstein-journals.org However, the influence of the indazole ring on the kinetics and thermodynamics of these transformations is unknown. Deeper understanding is required for reactions like Fischer indole (B1671886) synthesis analogs or transition-metal-catalyzed processes where the hydrazine could act as a bidentate ligand.

Directing Group Effects: Understanding how the hydrazine group influences further functionalization of the indazole ring is crucial. Its electronic effect (whether activating or deactivating) on electrophilic aromatic substitution at positions C5 and C7 needs to be elucidated to enable predictable synthesis of more complex derivatives.

Elucidating these reaction mechanisms is fundamental for harnessing this compound as a reliable building block in synthetic chemistry.

Integration of Advanced Computational Methodologies for Predictive Design

Computational chemistry offers a powerful toolkit to accelerate the exploration of this compound chemistry, mitigating the costs and time associated with empirical investigation. longdom.org Integrating advanced computational methodologies will be crucial for predictive design and for gaining insights into the molecule's intrinsic properties.

Key areas for computational research include:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to investigate the fundamental properties of the molecule. This includes calculating the relative stabilities of tautomers, predicting NMR and vibrational spectra to aid in characterization, determining proton affinities and bond dissociation energies, and mapping out reaction energy profiles to elucidate mechanisms. researchgate.net

Predictive Models for Reactivity: Computational models can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic reactions. By simulating the effects of different substituents on the indazole ring or hydrazine group, researchers can rationally design derivatives with tailored electronic properties.

Design of Functional Molecules: Molecular docking and dynamics simulations, traditionally used in drug discovery, can be repurposed to predict the binding of this compound derivatives to other molecules or materials. longdom.org This could guide the design of new ligands for metal catalysts, chelating agents for sensors, or building blocks for self-assembled materials.

Table 2: Application of Computational Methods in this compound Research

| Computational Method | Research Application | Predicted Outcome |

| Density Functional Theory (DFT) | Tautomer/Conformer Stability Analysis | Relative energies of 1H vs. 2H tautomers; preferred conformations. |

| DFT / Ab initio Calculations | Reaction Mechanism Simulation | Transition state energies, reaction pathways for derivatization. |

| Time-Dependent DFT (TD-DFT) | Prediction of Spectroscopic Properties | UV-Vis absorption/emission spectra for designing new dyes. |

| Molecular Dynamics (MD) | Simulation of Ligand-Metal Interactions | Binding modes and stability in potential Metal-Organic Frameworks. |

| Quantitative Structure-Activity Relationship (QSAR) | Property Prediction for Derivatives | Correlation of molecular structure with material properties (e.g., fluorescence). |

Exploration of Novel Applications as a Chemical Scaffold in Emerging Material Fields

While indazoles are well-established in medicinal chemistry, the unique structure of this compound makes it a highly promising scaffold for applications in materials science. researchgate.netrsc.org The combination of a rigid, aromatic indazole core with a versatile hydrazine functional handle provides an ideal platform for constructing advanced materials.

Future research should explore its potential in:

Metal-Organic Frameworks (MOFs): The indazole ring contains two nitrogen atoms, and the hydrazine moiety provides two more, creating multiple potential coordination sites for metal ions. researchgate.netacs.orgrsc.org This makes this compound an excellent candidate as a multitopic organic linker for the synthesis of novel MOFs. These materials could exhibit interesting properties for gas storage, separation, or heterogeneous catalysis.

Fluorescent Sensors and Dyes: Indazole derivatives are known to form the core of fluorescent molecules. acs.orgehu.eus The hydrazine group can act as a reactive site for attaching the scaffold to other systems or for developing chemosensors. For example, the condensation of the hydrazine with specific aldehydes or ketones present in an analyte could lead to a measurable change in fluorescence (turn-on or turn-off sensing).

Organic Electronics: The indazole moiety has been incorporated into materials for Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net The this compound scaffold could serve as a building block for novel charge-transporting materials or emitters. The hydrazine group offers a convenient point for polymerization or for grafting onto other electronically active molecules to tune the optoelectronic properties of the final material. mdpi.commdpi.com

The primary challenge in this area is the synthesis of the parent molecule and its derivatives in sufficient quantity and purity to allow for material fabrication and testing. Overcoming the synthetic hurdles outlined in section 7.1 is therefore a prerequisite for unlocking the material applications of this promising chemical scaffold.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (1H-Indazol-4-yl)-hydrazine?

- Methodological Answer : this compound is typically synthesized via condensation reactions involving hydrazine derivatives. For example, hydrazine hydrate can react with indazole-containing precursors under reflux conditions in ethanol or acetic acid to form hydrazine-linked indazole derivatives . Cyclization reactions using phosphoryl chloride (POCl₃) at elevated temperatures (120°C) are also effective for generating heterocyclic hydrazine derivatives, as demonstrated in analogous oxadiazole syntheses . Key steps include:

Dissolving the indazole precursor in a polar solvent (e.g., ethanol).

Dropwise addition of hydrazine hydrate (80%) under reflux (7–12 hours).

Isolation via vacuum distillation and recrystallization (e.g., chloroform) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Structural elucidation relies on:

- FT-IR spectroscopy : Identification of N–H (3100–3300 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches to confirm hydrazine and indazole moieties .

- X-ray crystallography : For unambiguous determination of molecular geometry and hydrogen-bonding networks. Software suites like SHELX or WinGX are used for data refinement.

- UV-Vis spectroscopy : Monitoring absorption maxima (e.g., 526–546 nm for hydrazine derivatives) to assess electronic transitions .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound derivatives?

- Methodological Answer : Density functional theory (DFT) studies can predict activation barriers and transition states. For hydrazine-catalyzed reactions, computational workflows involve:

Modeling cycloaddition and cycloreversion steps to identify rate-determining barriers (e.g., [2.2.2]-bicyclic hydrazines lower activation energy by 15–20 kJ/mol vs. [2.2.1] analogs) .

Solvent effects and steric parameters are simulated using Gaussian or ORCA software.

Validating predictions experimentally via kinetic studies (e.g., monitoring reaction progress with HPLC or NMR).

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

- Methodological Answer : Contradictions arise from tautomerism or crystallographic disorder. Mitigation strategies include:

Cross-validation : Combine X-ray diffraction (for 3D structure) with ¹H/¹³C NMR (for solution-state conformation) .

Variable-temperature NMR : Detect dynamic processes (e.g., hindered rotation in hydrazine linkages) .

Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) to explain packing anomalies .

Q. How can hydrazine derivatives like this compound be applied in catalytic or medicinal chemistry?

- Methodological Answer :

- Catalysis : Hydrazines act as ligands in transition-metal complexes for asymmetric catalysis. For example, hydrazine-bridged palladium catalysts enhance Suzuki-Miyaura coupling yields .

- Medicinal chemistry : Functionalize the indazole core to synthesize bioisosteres (e.g., triazolo-thiadiazines) via cyclocondensation with aryl hydrazines. Screening for antimicrobial or anticancer activity involves:

Derivatizing the hydrazine group with electron-withdrawing substituents (e.g., –NO₂, –CF₃).

Testing in vitro against target enzymes (e.g., topoisomerase II) .

Data Contradiction and Optimization

Q. Why do hydrazine-based syntheses yield variable regioselectivity in indazole derivatives?

- Methodological Answer : Regioselectivity depends on:

- Electronic effects : Electron-rich hydrazines favor nucleophilic attack at C4 of indazole due to resonance stabilization .

- Steric hindrance : Bulky substituents on the hydrazine precursor shift reactivity to less hindered positions (e.g., C5).

Resolution : Use directing groups (e.g., –OMe) or Lewis acids (e.g., ZnCl₂) to enforce regiocontrol .

Q. How can reaction conditions be optimized to minimize byproducts in this compound synthesis?

- Methodological Answer : Key parameters:

Solvent choice : Acetic acid improves cyclization efficiency vs. ethanol (reduces dimerization) .

Stoichiometry : Excess hydrazine (2–3 eq.) ensures complete conversion of indazole precursors .

Temperature gradients : Stepwise heating (60°C → 120°C) prevents thermal degradation .

Analytical and Safety Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.